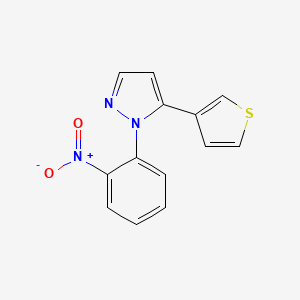

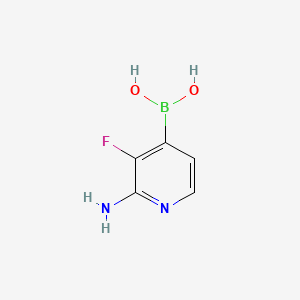

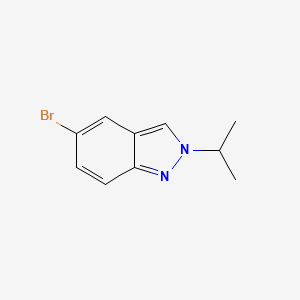

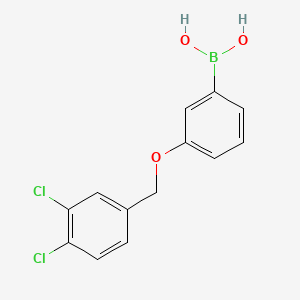

![molecular formula C8H7ClN2 B567475 6-Chloro-3-methylimidazo[1,2-A]pyridine CAS No. 1284210-65-6](/img/structure/B567475.png)

6-Chloro-3-methylimidazo[1,2-A]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-methylimidazo[1,2-A]pyridine is a derivative of pyridine and can be used as a pharmaceutical intermediate . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular formula of 6-Chloro-3-methylimidazo[1,2-A]pyridine is C9H7ClN2O2 . It is an important fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

6-Chloro-3-methylimidazo[1,2-A]pyridine is a solid at room temperature . It has a molecular weight of 210.62 .Scientific Research Applications

Anti-inflammatory and Analgesic Properties : The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, a related compound, demonstrated potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Novel Derivatives for Organic Synthesis : Research on 6-aminoimidazo[1,2-a]pyridine derivatives, using palladium- and copper-catalyzed methodologies, provided new insights into the synthesis of novel compounds in this class (Enguehard et al., 2003).

Antibacterial Activity : A study synthesized new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, showing significant antibacterial potency against certain bacteria (Althagafi & Abdel‐Latif, 2021).

Water-Mediated Synthesis Techniques : Aqueous syntheses of methylimidazo[1,2-a]pyridines were reported, illustrating efficient, catalyst-free production methods (Mohan et al., 2013).

Potential Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, demonstrating good cytoprotective properties (Starrett et al., 1989).

Microwave-Assisted Direct C3 Alkenylation : A study presented the synthesis of 3-alkenylimidazo[1,2-a]pyridines via microwave direct palladium-catalyzed C-H alkenylation, expanding the scope of this method in organic synthesis (Koubachi et al., 2008).

Dimerization Studies in Organic Chemistry : A DFT study on imidazo[1,2-a]pyridinyl-chalcone series provided insights into the chemical reactivity and dimerization sites in these compounds, crucial for organic synthesis and medicinal chemistry (Konaté et al., 2021).

Acid-Base Indicator Applications : A study synthesized new imidazopyridine dyes with potential application as acid-base indicators, demonstrating their amphoteric nature and pH-dependent color change (Razmara et al., 2015).

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

properties

IUPAC Name |

6-chloro-3-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFTKULUBKXMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.